(4-(3,4-Dichlorophenyl)-2H-1,2,3-triazol-2-yl)(pyrrolidin-1-yl)methanone

Chemical Biology Drug Discovery Proteomics

(4-(3,4-Dichlorophenyl)-2H-1,2,3-triazol-2-yl)(pyrrolidin-1-yl)methanone (CAS: Not publicly indexed in primary databases) is a synthetic small molecule with the formula C13H12Cl2N4O and a molecular weight of approximately 311.17 g/mol. It belongs to a chemotype of 2H-1,2,3-triazole derivatives featuring a pyrrolidine amide, a scaffold explored in medicinal chemistry for serine hydrolase inhibition and mitochondrial permeability transition pore (mPTP) modulation.

Molecular Formula C13H12Cl2N4O
Molecular Weight 311.16 g/mol
Cat. No. B12641273
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(4-(3,4-Dichlorophenyl)-2H-1,2,3-triazol-2-yl)(pyrrolidin-1-yl)methanone
Molecular FormulaC13H12Cl2N4O
Molecular Weight311.16 g/mol
Structural Identifiers
SMILESC1CCN(C1)C(=O)N2N=CC(=N2)C3=CC(=C(C=C3)Cl)Cl
InChIInChI=1S/C13H12Cl2N4O/c14-10-4-3-9(7-11(10)15)12-8-16-19(17-12)13(20)18-5-1-2-6-18/h3-4,7-8H,1-2,5-6H2
InChIKeyVLONHSQRSSUBSZ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

(4-(3,4-Dichlorophenyl)-2H-1,2,3-triazol-2-yl)(pyrrolidin-1-yl)methanone: Chemical Inventory and Core Attributes for Sourcing Decisions


(4-(3,4-Dichlorophenyl)-2H-1,2,3-triazol-2-yl)(pyrrolidin-1-yl)methanone (CAS: Not publicly indexed in primary databases) is a synthetic small molecule with the formula C13H12Cl2N4O and a molecular weight of approximately 311.17 g/mol . It belongs to a chemotype of 2H-1,2,3-triazole derivatives featuring a pyrrolidine amide, a scaffold explored in medicinal chemistry for serine hydrolase inhibition and mitochondrial permeability transition pore (mPTP) modulation [1]. However, the specific biological activity and procurement value of this compound remain undefined in peer-reviewed literature, as no primary research articles or patents providing quantitative characterization were identified. Available supplier data sheets offer only general class-level descriptions and do not present verified experimental results . This guide therefore focuses on identifying what is not known, a critical factor for scientific procurement decisions.

Why Generic Substitution for (4-(3,4-Dichlorophenyl)-2H-1,2,3-triazol-2-yl)(pyrrolidin-1-yl)methanone Carries Unquantified Risk


The proposition that any in-class triazole-pyrrolidine analog can replace this compound is unsupported by data. The 2H-1,2,3-triazole regioisomerism and the 3,4-dichlorophenyl substitution pattern are structural features known to critically influence target binding and pharmacokinetics in related chemotypes [1]. For instance, a regioisomeric shift from 2H- to 1H-triazole or a chlorine positional change (e.g., to 2,4-dichloro) can invert activity or abolish selectivity in serine hydrolase inhibitors [2]. Without head-to-head comparative data for this exact compound, the assumption of functional interchangeability is a procurement risk. The absence of published selectivity profiles, metabolic stability data, or in vivo efficacy metrics means that substitution decisions cannot be data-driven. This evidence gap is itself a key selection factor: a compound lacking baseline characterization introduces unquantifiable experimental variability.

Quantitative Comparative Evidence for (4-(3,4-Dichlorophenyl)-2H-1,2,3-triazol-2-yl)(pyrrolidin-1-yl)methanone: A Data-Deficient Assessment


The Critical Gap: No Primary Research Data Exists for This Compound

An exhaustive search across PubMed, Google Patents, BindingDB, ChEMBL, and PubChem found zero primary research articles, patents, or bioassay records containing quantitative experimental data for (4-(3,4-Dichlorophenyl)-2H-1,2,3-triazol-2-yl)(pyrrolidin-1-yl)methanone. This includes absence of IC50, Ki, EC50, selectivity, solubility, metabolic stability, or toxicity metrics [1]. The compound appears only in commercial supplier catalogs with generic statements lacking assay context. This represents the most critical procurement consideration: the compound is a data-free chemical entity. In contrast, close analogs such as the 4-chlorophenyl variant (CAS: 2034408-22-3) or the 4-nitrophenyl analog (CAS: 1361526-71-7) have cataloged computational predictions but similarly lack published biological data . The sole related quantitative reference is a structurally distinct 1H-triazole regioisomer, 3'-Deoxy-3'-(4-(3,4-dichlorophenyl)-1,2,3-triazol-1-yl)-thymidine, which shows an IC50 of 990 nM against Drosophila melanogaster deoxynucleoside kinase [2]. However, differences in core scaffold (nucleoside vs. pyrrolidine amide) and triazole connectivity preclude direct extrapolation.

Chemical Biology Drug Discovery Proteomics

Regioisomeric and Substitution Pattern Differentiation: A Structural Precedent for Non-Interchangeability

In the broader class of triazole-based serine hydrolase inhibitors, the 2H-1,2,3-triazole connectivity and chlorination pattern are critical efficacy determinants. Research by Hsu et al. (2011) on click-generated triazole ureas demonstrated that subtle structural modifications can shift inhibitory potency by over 3 orders of magnitude and completely alter enzyme selectivity profiles within the serine hydrolase family [1]. In a related nucleoside system, a regioisomeric switch from a 1H-1,2,3-triazole with a 4-chlorophenyl group (IC50 = 460 nM) to a 3,4-dichlorophenyl analog (IC50 = 990 nM) resulted in a 2.15-fold loss of potency [2]. While not directly translatable to the pyrrolidine amide series, this exemplifies how the specific 3,4-dichloro pattern produces different biological outcomes compared to mono-chloro or alternative dichloro substitution patterns. The target compound's unique 2H-triazol-2-yl linkage to the pyrrolidine carbonyl is structurally distinct from both the 1H-triazole ureas and the nucleoside conjugates, representing an unexplored chemical space that may exhibit novel but unpredictable biological behavior.

Medicinal Chemistry Structure-Activity Relationship Triazole Chemistry

Physicochemical Property Comparison: Calculated vs. Experimental Uncertainty

The target compound's molecular formula (C13H12Cl2N4O, MW 311.17) places it within acceptable drug-like space per Lipinski's rules: calculated logP ~2.8 (based on fragment-based estimation for the 3,4-dichlorophenyl-triazole-pyrrolidine amide scaffold), H-bond acceptors = 4, H-bond donors = 0, and rotatable bonds = 2 . The 4-chlorophenyl analog (C13H13ClN4O, MW 276.72, CAS: 2034408-22-3) differs by one chlorine atom, reducing MW by 34.45 Da and calculated logP by approximately 0.8 units . This logP difference could influence membrane permeability and non-specific binding. However, no experimental logP, solubility, or permeability data exist for either compound. The 3,4-dichloro substitution pattern is expected to enhance CYP450 metabolic stability relative to unsubstituted phenyl analogs due to blocked para-hydroxylation, but this remains a computational prediction without experimental validation [1]. Procurement decisions relying on these calculated properties must acknowledge the absence of confirmatory experimental ADME data.

Cheminformatics ADME Prediction Compound Quality Control

Evidence-Limited Application Scenarios for (4-(3,4-Dichlorophenyl)-2H-1,2,3-triazol-2-yl)(pyrrolidin-1-yl)methanone


Novel Target Deorphanization and Chemical Proteomics

The complete absence of biological annotation makes this compound suitable as a 'blank' probe for chemical proteomics campaigns (e.g., affinity-based protein profiling) where the goal is to discover unexpected protein targets. Its triazole-pyrrolidine amide scaffold is compatible with click chemistry derivatization for target enrichment and identification, following precedents established for triazole ureas as serine hydrolase probes [1]. The 3,4-dichlorophenyl group may confer sufficient binding affinity for target capture in cell lysates, though this is speculative. This application is appropriate only if the research objective is target discovery, not target validation.

Structure-Activity Relationship (SAR) Expansion of Triazole-Based Inhibitor Series

For laboratories already studying pyrrolidinyl triazoles as mPTP blockers or serine hydrolase inhibitors, this compound offers a specific substitution pattern unexplored in published series [2]. Its incorporation into an existing SAR matrix could reveal whether the 3,4-dichloro configuration enhances potency, selectivity, or metabolic stability relative to published analogs. This constitutes a legitimate procurement rationale for medicinal chemistry groups with established primary assays, but requires internal head-to-head testing against reference compounds from the same series.

Negative Control or Inactive Comparator for Assay Development

Given the lack of demonstrated bioactivity, this compound may serve as a negative control in assays where a structurally similar but biologically inert molecule is required to control for non-specific effects (e.g., fluorescence interference, aggregation-based false positives). Its close structural resemblance to potentially active triazole amides strengthens this application. The user must confirm lack of activity in their specific assay system before deploying it as a negative control, as the absence of published data does not guarantee inactivity.

Synthetic Methodology and Building Block Applications

The compound's utility as a synthetic building block is supported by the availability of related 2H-1,2,3-triazol-2-yl pyrrolidine amides in commercial catalogs. The 3,4-dichlorophenyl group can undergo further functionalization (e.g., nucleophilic aromatic substitution, metal-catalyzed cross-coupling) for library synthesis. This application is independent of biological activity and relies solely on chemical reactivity, which is predictable from the functional groups present. Procurement for synthetic chemistry purposes carries lower risk than biology-focused applications.

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